molecular formula C9H9NO2 B103639 2,3-Dihydro-1h-indole-7-carboxylic acid CAS No. 15861-40-2

2,3-Dihydro-1h-indole-7-carboxylic acid

Cat. No. B103639
Key on ui cas rn: 15861-40-2
M. Wt: 163.17 g/mol
InChI Key: GDNYELSKMFYCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05248679

Procedure details

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) was stirred at 110°-120° C. for 5.5 hours, cooled to 5° C. and adjusted to pH 7-8 with 24% aqueous sodium hydroxide. The mixture was washed with ethyl acetate and the aqueous layer was adjusted to pH 2.5-3.0 with 6N hydrochloric acid. The precipitates were collected by filtration to give indoline-7-carboxylic acid (3.25 g).
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH2:9][CH2:8]2)#N.[OH-:12].[Na+].S(=O)(=O)(O)[OH:15]>>[NH:10]1[C:11]2[C:7](=[CH:6][CH:5]=[CH:4][C:3]=2[C:1]([OH:15])=[O:12])[CH2:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
C(#N)C=1C=CC=C2CCNC12
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred at 110°-120° C. for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
N1CCC2=CC=CC(=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.